N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide
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Description
N-(3-methoxybenzyl)-2-(6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C23H25N3O6 and its molecular weight is 439.468. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in the molecular structure of this compound, have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group has a critical role in the fitting of certain analogs into the binding sites of their targets, and alterations in the tmp moiety have been associated with changes in the biological activity of these analogs .
Biochemical Pathways
Compounds containing the tmp group have been associated with various bioactivity effects, indicating their potential involvement in multiple biochemical pathways .
Pharmacokinetics
It is known to be an oil-soluble organic compound , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects and have shown promising anti-fungal, anti-bacterial, and antiviral properties . They have also demonstrated significant efficacy against various parasites and have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Action Environment
As an oil-soluble compound , its action may be influenced by the lipid environment in the body.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-29-17-7-5-6-15(10-17)13-24-21(27)14-26-22(28)9-8-18(25-26)16-11-19(30-2)23(32-4)20(12-16)31-3/h5-12H,13-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETHDXIJHZMNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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